6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Description
Properties
IUPAC Name |
6-but-3-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-2-3-4-6-5-7(11)10-8(12)9-6/h2,5H,1,3-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMQJCXWUHGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC(=O)NC(=S)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other relevant biological activities, supported by data tables and case studies from various research findings.
The compound has the molecular formula and a molecular weight of approximately 182.25 g/mol. Its structure includes a thioxo group that contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi.
Antimicrobial Assay Results
The antimicrobial activity was assessed using agar diffusion methods. The results are summarized in Table 1:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
| Candida albicans | 14 |
The compound demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to antimicrobial effects, this compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Efficacy
A recent study investigated the cytotoxic effects of this compound on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The findings are presented in Table 2:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 25 | Apoptosis induction |
| HeLa | 30 | Cell cycle arrest |
The compound exhibited lower IC50 values compared to standard chemotherapy agents, suggesting a potential role in cancer therapy .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thioxo group and the butenyl chain can enhance its efficacy and selectivity against specific pathogens or cancer cells.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of dihydropyrimidinones, including 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, exhibit significant antibacterial activity against various pathogens. Studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound's mechanism of action may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties by inhibiting tumor cell proliferation. Mechanisms proposed include the interaction with DNA or protein targets, potentially leading to the inhibition of cellular processes such as replication or transcription. The formation of metal complexes with this compound has also been investigated to enhance its biological efficacy against cancer cells .
Interaction Studies
Interaction studies have focused on the binding affinity of this compound with biological targets. Research has demonstrated that derivatives can interact with DNA or proteins, leading to potential therapeutic applications. For instance, studies have explored the formation of metal complexes with enhanced antimicrobial activity .
Case Studies
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition zones around wells containing the compound in agar diffusion assays, demonstrating its effectiveness as an antibacterial agent .
Case Study 2: Synthesis of Metal Complexes
The synthesis of an Au(III) complex using 6-methyl derivatives was reported, showcasing enhanced antibacterial properties compared to the free ligand. The complex was characterized using NMR spectroscopy and showed promising results against both Gram-positive and Gram-negative bacteria .
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioxo Group
The sulfur atom in the thioxo moiety (C=S) acts as a nucleophilic site, enabling alkylation or arylation reactions. For example:
-
S-Alkylation : Reacting with alkyl halides (e.g., 2-chloroacetamides) in dimethylformamide (DMF) with potassium carbonate yields S-alkylated derivatives. This method is analogous to the synthesis of 6-methyl-2-thioxo-pyrimidine acetamides, where S-alkylation occurred exclusively at the sulfur atom under mild conditions (60–80°C) with yields of 55–82% .
| Reaction Type | Reagents/Conditions | Product Example | Yield | Source |
|---|---|---|---|---|
| S-Alkylation | 2-Chloroacetamide, K₂CO₃, DMF, 70–80°C | S-Alkylated pyrimidine | 55–82% |
Cyclocondensation Reactions
The hydrazinyl and thioxo groups facilitate cyclocondensation with aldehydes or ketones. For instance:
-
One-pot multicomponent reactions : Combining with aromatic aldehydes and amines (e.g., 1-benzylpiperidin-4-one) under catalytic conditions (e.g., zeolite-nano Au) yields polycyclic frameworks like pyrimido[4,5-b] naphthyridines. Similar reactions for 6-amino-2-thioxo-pyrimidines achieved reflux conditions in ethanol with 2–4 h reaction times .
Electrophilic Addition at the Alkenyl Substituent
The but-3-en-1-yl group introduces a reactive alkene, enabling:
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Epoxidation : Treatment with peracids (e.g., mCPBA) forms epoxides.
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Hydrohalogenation : Addition of HCl or HBr across the double bond generates halogenated derivatives.
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Diels-Alder Reactions : The alkene may act as a dienophile in [4+2] cycloadditions with electron-rich dienes.
Coordination Chemistry
The thioxo group can coordinate to metal ions, forming complexes. For example:
-
Au(III) Complexation : Reacting with HAuCl₄ in alkaline DMSO yields stable Au(III) complexes. This mirrors the synthesis of Au(III) complexes with 6-methyl-2-thioxo-pyrimidin-4(1H)-one, where coordination occurs via the sulfur and adjacent nitrogen atoms .
| Metal Salt | Ligand Ratio | Conditions | Product Stability | Source |
|---|---|---|---|---|
| HAuCl₄·H₂O | 1:1 (Au:L) | NaOH, DMSO, 2 weeks | Stable (>350°C decomposition) |
Oxidation and Reduction Reactions
-
Oxidation of Thioxo to Oxo : Using oxidizing agents (e.g., H₂O₂) converts the thioxo group to a carbonyl, forming 6-(but-3-en-1-yl)-2-oxo-2,3-dihydropyrimidin-4(1H)-one.
-
Reduction of the Alkene : Hydrogenation (H₂/Pd-C) saturates the double bond, yielding a butyl-substituted derivative.
Antimicrobial and Biological Activity
While direct data for this compound are unavailable, structurally related 2-thioxo-pyrimidines exhibit antimicrobial properties. For example:
-
Antibacterial Activity : S-alkylated derivatives of 6-methyl-2-thioxo-pyrimidines showed inhibition zones of 7–12 mm against Staphylococcus aureus and Escherichia coli at 10 mg/mL concentrations .
Table 1: S-Alkylation Yields for Related Pyrimidines
| Substrate | Alkylating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 6-Methyl-2-thioxo-pyrimidine | 2-Chloro-N-phenylacetamide | DMF | 70–80 | 82 |
| 6-Amino-2-thioxo-pyrimidine | Ethyl 2-chlorothiophene-3-carboxylate | Ethanol | Reflux | 68 |
Table 2: Antimicrobial Activity of 2-Thioxo-Pyrimidines
| Compound | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Au(III)-6-methyl-2-thioxo complex | S. aureus | 12.5 ± 0.5 | 25 |
| Free ligand (6-methyl-2-thioxo) | E. coli | 7.0 ± 0.3 | >100 |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at position 6 significantly influences the compound’s physicochemical and biological properties. Below is a comparative analysis of key analogues:
Spectral and Analytical Data
- 6-Methyl derivative : Characterized by HRMS (m/z 234.0701) and melting point (256–257°C) .
- 3-Chlorophenyl derivative : CAS 36309-40-7; molecular weight 238.69 g/mol; purity ≥95% .
- Target compound : Expected IR peaks for thioxo (C=S, ~1200 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹); ¹H NMR would show vinyl protons (δ 5.0–6.0 ppm) from the butenyl group .
Preparation Methods
Classical Biginelli Reaction and Its Modifications
The classical Biginelli reaction is a well-established three-component condensation involving an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones and dihydropyrimidinethiones. For 6-(but-3-en-1-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the thioxo group at position 2 indicates the use of thiourea as a reagent.
- General Approach : Condensation of an appropriate aldehyde (bearing the but-3-en-1-yl substituent), thiourea, and a β-ketoester or equivalent carbonyl compound under acidic or catalytic conditions.
- Component Modification : To introduce the 6-(but-3-en-1-yl) substituent, the aldehyde component is modified accordingly. This approach has been widely used to increase product diversity beyond classical aromatic aldehydes.
Photocatalytic Synthesis Using Na2 Eosin Y
A novel method employs photoexcited Na2 eosin Y as a direct hydrogen atom transfer (HAT) catalyst to promote the condensation at room temperature in ethanol:
- This approach uses β-ketoesters, aryl aldehydes, and thiourea or urea under mild conditions.
- The reaction proceeds efficiently with low catalyst loading (0.5 mol%) and yields high purity products without further purification.
- The mild conditions and use of a non-metallic photocatalyst represent a green and sustainable alternative.
Specific Preparation of this compound
While direct published synthetic procedures for this exact compound are scarce, general preparation can be inferred from the above methodologies:
- Step 1: Synthesize or procure the corresponding aldehyde with the but-3-en-1-yl substituent.
- Step 2: Perform a Biginelli-type three-component condensation using thiourea and an appropriate β-ketoester or acetoacetate derivative under catalyzed conditions (acidic, microwave, ultrasound, or green catalysts like taurine).
- Step 3: Purify the product by crystallization or recrystallization, typically from ethanol or acetone mixtures.
- Alternative: Alkylation of 2-thioxo-dihydropyrimidin-4-one at position 6 with but-3-en-1-yl halide under basic conditions in DMF.
Summary Table of Preparation Methods
Research Findings and Notes
- Modifying the aldehyde component in Biginelli-type reactions is the most common and effective way to introduce the but-3-en-1-yl substituent.
- Green catalysis methods (taurine, photocatalysis) provide environmentally friendly and efficient alternatives to classical acid catalysis.
- Alkylation strategies offer a post-synthesis modification route, useful when direct condensation is challenging.
- Reaction yields for these methods typically range from good to excellent (up to 99% in some green catalysis protocols).
- Purification generally involves simple crystallization, enhancing scalability.
Q & A
Q. Table 1: Biological Activity of Select Derivatives
| Compound | Substituent (Position 6) | IC₅₀ (µM) | Target |
|---|---|---|---|
| A | But-3-en-1-yl | 12.3 | CK1 |
| B | 2-Propenyl | 8.7 | CK1 |
| C | Methoxymethyl | >100 | CK1 |
| Data adapted from . |
Q. Table 2: Metabolic Stability in Preclinical Species
| Species | t₁/₂ (h) | Major Metabolite |
|---|---|---|
| Rat | 2.1 | Sulfoxide |
| Dog | 3.8 | Hydroxylated |
| Human | 1.5 | Glucuronide |
| Data from . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
